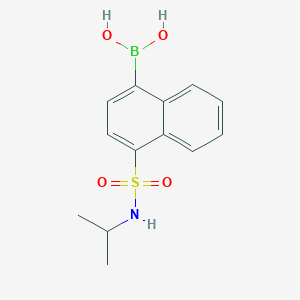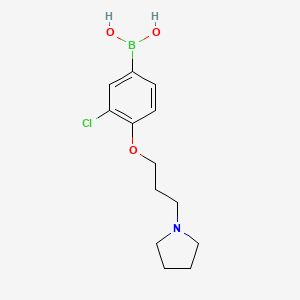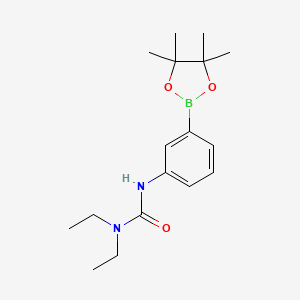![molecular formula C15H7Cl3F3N3 B1434344 3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine CAS No. 1708126-07-1](/img/structure/B1434344.png)
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine, also known as CDP-5T, is a heterocyclic compound and a member of the pyridine family. It is a small molecule that has been investigated for its potential use in a variety of scientific research applications. This article will discuss the synthesis method of CDP-5T, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Applications De Recherche Scientifique
Agrochemicals
Trifluoromethylpyridines (TFMPs) are extensively used in the agrochemical industry for the protection of crops from pests . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives. For instance, fluazifop-butyl, a TFMP derivative, was introduced as an agrochemical and has been effective in pest control.
Pharmaceutical Industry
Several TFMP derivatives are utilized in the pharmaceutical industry . They are present in both pharmaceutical and veterinary products that have been granted market approval . The trifluoromethyl group’s influence on the pharmacokinetic properties of drugs is significant, leading to the development of many drug candidates that are currently undergoing clinical trials.
Synthesis of Active Ingredients
The compound can serve as an intermediate in the synthesis of active ingredients for both agrochemicals and pharmaceuticals . Its ability to be obtained in good yield via simple reactions makes it a valuable component in the development of various active agents.
Biological Activity Enhancement
The incorporation of the trifluoromethyl group into organic molecules has been shown to enhance biological activity . This is due to the electronegativity and size of the fluorine atom, which can significantly alter the biological properties of compounds .
Development of Fluorinated Compounds
The development of fluorinated organic chemicals is a growing research area, with more than 50% of pesticides launched in the last two decades being fluorinated. The compound contributes to this field by providing a pathway for the creation of novel fluorinated compounds .
Functional Materials
Advances in the fields of functional materials have been made possible by the development of compounds containing fluorine. The trifluoromethyl group, in particular, has found applications in materials science due to its unique properties .
Vapor-Phase Reactions
TFMP derivatives are also used in vapor-phase reactions in chemical synthesis. The compound’s stability and reactivity under these conditions make it a useful reagent for various chemical transformations .
FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . The compound can be linked to the synthesis of these drugs, as it contains the trifluoromethyl group, which is a key pharmacophore in several therapeutic agents .
Mécanisme D'action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) derivatives are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that similar compounds with tfmp derivatives have a wide range of biological and pharmacological activities .
Result of Action
Similar compounds with tfmp derivatives are known to have a wide range of biological and pharmacological activities .
Propriétés
IUPAC Name |
3-chloro-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3F3N3/c16-8-1-2-9(11(17)4-8)13-10(6-23-24-13)14-12(18)3-7(5-22-14)15(19,20)21/h1-6H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIHTNCFCSQTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



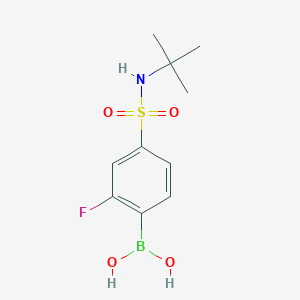
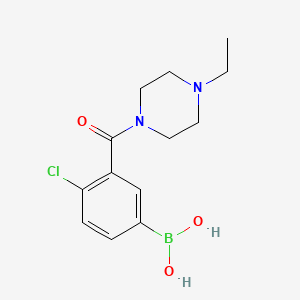
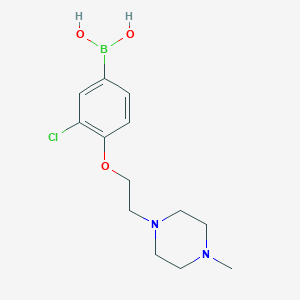

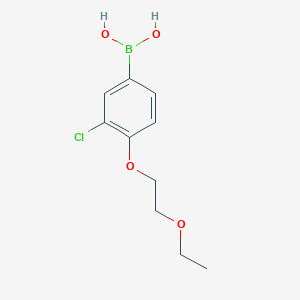

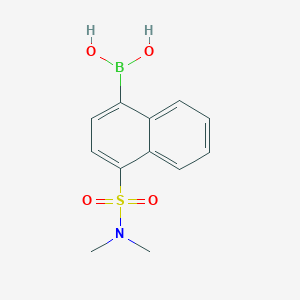
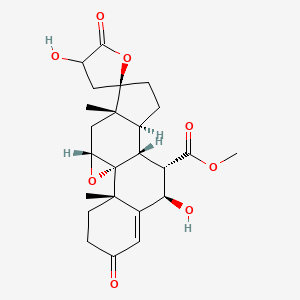
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)

